molecular formula C18H12N2OS B2838900 2-amino-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile CAS No. 861208-26-6

2-amino-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile

Cat. No.: B2838900
CAS No.: 861208-26-6
M. Wt: 304.37
InChI Key: CZQYJAVKKZOKOE-UHFFFAOYSA-N
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Description

2-Amino-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile is a heterocyclic compound featuring a benzo[g]chromene core fused with a thiophene ring at position 3. The structure includes an amino group at position 2 and a nitrile group at position 3, making it a member of the 2-amino-4H-chromene-3-carbonitrile family.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-thiophen-2-yl-4H-benzo[g]chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2OS/c19-10-14-17(16-6-3-7-22-16)13-8-11-4-1-2-5-12(11)9-15(13)21-18(14)20/h1-9,17H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQYJAVKKZOKOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(C(=C(O3)N)C#N)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile typically involves a multi-component reaction. One common method is the three-component condensation reaction involving 4-hydroxy-2H-chromen-2-one, various aryl aldehydes, and malononitrile in the presence of a catalyst such as piperidine in ethanol under microwave irradiation conditions . This method is efficient and yields the desired product with good to excellent yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Multicomponent Reactions (MCRs)

The compound is synthesized via three-component reactions involving:

  • Thiophene-2-carbaldehyde (as the aryl aldehyde component)

  • Malononitrile (as the CH-acidic substrate)

  • 1-Naphthol or derivatives (as the phenolic coupling partner)

Example protocol (PMAA-Fe3O4 catalysis) :

  • Conditions: Solvent-free, 110°C, 10–25 min.

  • Catalyst: Pyridylmethylaminoacetic acid-functionalized Fe3O4 nanoparticles (0.020 g).

  • Yield: 70–80% (optimized via microwave-assisted methods ).

Key intermediates:

  • Knoevenagel adduct formation between thiophene-2-carbaldehyde and malononitrile.

  • Michael addition of 1-naphthol to the nitrile intermediate.

  • Cyclization to form the chromene core .

Catalytic Cycle and Reaction Steps :

  • Base Activation: The catalyst deprotonates malononitrile, forming a reactive nucleophile.

  • Knoevenagel Condensation: Nucleophilic attack on the aldehyde generates an α,β-unsaturated nitrile.

  • Michael Addition: 1-Naphthol enolate attacks the nitrile’s β-position.

  • Cyclization: Intramolecular Thorpe-Ziegler reaction completes the 4H-chromene scaffold.

Role of Ionic Liquids:

  • Bis-imidazolium ionic liquids (e.g., [BDBDMIm]Br) enhance reaction rates by stabilizing intermediates via H-bonding .

Reaction Optimization

Comparative Catalytic Efficiency :

CatalystTemperatureTime (min)Yield (%)
[BDBDMIm]Br-CAN RT30–6085–92
DBU RT36080–85
PMAA-Fe3O4 110°C10–2570–80

Critical Parameters:

  • Solvent-Free Conditions: Minimize side reactions and simplify purification .

  • Microwave Assistance: Reduces reaction time to ≤2 min with 400 W irradiation .

Functionalization and Derivatives

Post-Synthetic Modifications:

  • Nitrilation: The cyano group at C3 allows further functionalization (e.g., hydrolysis to amides or carboxylic acids).

  • Thienyl Substitution: The 2-thienyl group enhances π-stacking interactions, influencing biological activity .

Notable Derivatives:

  • Nitroalkyl-Substituted Analogs: Synthesized via nitroalkane inclusion in MCRs, showing cytotoxic IC50 values <30 μg/mL .

  • Halogenated Derivatives: Bromo or chloro substituents improve kinase inhibition (e.g., EGFR/VEGFR-2) .

Crystallographic and Spectroscopic Data

Characterization Highlights :

  • XRD/DFT Correlation: Bond lengths (C–N: 1.378 Å) and angles align with computational predictions (R² = 0.98).

  • Intermolecular Interactions: N–H···O and C–H···N hydrogen bonds stabilize the crystal lattice.

Spectroscopic Signatures:

  • FT-IR: NH2 stretches (3418–3328 cm⁻¹), C≡N (2198 cm⁻¹) .

  • ¹H NMR: Aromatic protons at δ 7.2–8.0 ppm, NH2 as a singlet (~7.05 ppm) .

Environmental and Industrial Relevance

Green Chemistry Advantages:

  • Reusable Catalysts: Ionic liquids and Fe3O4 nanoparticles reduce waste .

  • Atom Economy: MCRs minimize byproducts (E-factor <0.5) .

Scientific Research Applications

Medicinal Chemistry

2-Amino-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile has been investigated for its potential as:

  • Anticancer Agent : Studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancers. The mechanism involves DNA intercalation and apoptosis induction through caspase activation pathways.
  • Antimicrobial Activity : Research indicates that the compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents .
  • Anticoagulant Properties : Similar compounds have been explored for their anticoagulant effects, potentially serving as alternatives to traditional anticoagulants like warfarin.

Biological Research

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : The compound's structure allows it to bind to certain receptors, influencing cellular signaling pathways related to inflammation and cancer progression.

Material Science

Due to its unique electronic properties, this compound is being explored in:

  • Organic Electronics : It can be utilized in the development of organic semiconductors and photovoltaic materials due to its favorable charge transport characteristics .
  • Nanocomposites : Incorporating this compound into nanocomposite materials can enhance their mechanical and thermal properties, making them suitable for various industrial applications .

Case Study 1: Anticancer Activity

In a study conducted by Braga et al., the anticancer properties of this compound were evaluated using various cancer cell lines. The results indicated significant cytotoxicity linked to the compound's ability to induce apoptosis through mitochondrial pathways, confirming its potential as a therapeutic agent against cancer.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial activity of this compound against pathogenic bacteria and fungi. The findings suggested that it inhibited the growth of several strains, indicating its potential use in developing new antimicrobial therapies .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogs

Compound Substituent at Position 4 Key Structural Features
Target compound 2-thienyl Sulfur heterocycle, moderate planarity
4b () 2-fluorophenyl EWG, C-F bond (IR: 1414 cm⁻¹)
4i () 3-bromophenyl EWG, C-Br bond (IR: 680 cm⁻¹)
Methoxyphenyl () 4-methoxyphenyl EDG, disrupted planarity (dihedral: 86.08°)
Compound E () 3-nitrophenyl Strong EWG, antiproliferative activity

Physical and Spectroscopic Properties

Melting Points

  • Derivatives with EWGs (e.g., 4b, 4i) exhibit higher melting points (234–240°C) due to stronger intermolecular interactions .
  • The methoxyphenyl analog () has a melting point of 328.36 g/mol (crystalline form) .

IR and HRMS Data

  • C≡N Stretch : Consistent across analogs (2180–2205 cm⁻¹) .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺ at 317.1095 for 4b) confirm structural assignments .

Crystallographic Analysis

  • Methoxyphenyl derivative (): Triclinic crystal system (space group P1), with N–H···N and N–H···O hydrogen bonds forming inversion dimers and chains .
  • Thienyl vs.

Table 2: Crystallographic Parameters

Parameter Methoxyphenyl Derivative () Typical Phenyl Analog (Inferred)
Crystal System Triclinic Monoclinic or Triclinic
Dihedral Angle (°) 86.08 (phenyl vs. chromene) ~80–90° (varies with substituent)
Hydrogen Bonds N–H···N, N–H···O Similar motifs

Anticancer Potential

  • 3-Nitrophenyl derivative (E): IC₅₀ values in nanomolar range against leukemia and solid tumors via microtubule inhibition .
  • 4-Bromophenyl (4i) : Moderate activity linked to halogen-mediated hydrophobic interactions .
  • Thienyl analog : Predicted to leverage sulfur’s polarizability for kinase targeting (e.g., c-Src), though experimental data is pending .

Other Pharmacological Effects

  • Anticoagulant activity : 5-oxo-4-phenyl derivative (compound F ) acts as a warfarin precursor .
  • Anti-rheumatic activity : N-Succinimido derivatives (compound G ) show COX-2 inhibition .

Biological Activity

2-Amino-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and other pharmacological effects, supported by case studies and research findings.

  • Molecular Formula : C18H12N2OS
  • Molecular Weight : 304.37 g/mol
  • CAS Number : Not specified in the sources.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing promising results in several areas:

Anticancer Activity

Research indicates that compounds within the chromene family exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of 4H-chromenes showed IC50 values less than 30 μg/mL against breast cancer cell lines (MDA-MB-231, MCF-7) and others, indicating potent anticancer properties .

Table 1: Cytotoxic Activity of Chromene Derivatives

CompoundCell LineIC50 (μg/mL)
This compoundMDA-MB-231<30
6-Bromo DerivativeMCF-73.46–18.76
Etoposide (Reference Drug)Various<30

The mechanism through which this compound exerts its anticancer effects involves apoptosis induction and cell cycle arrest. Studies suggest that these compounds may interact with tubulin, disrupting microtubule dynamics and leading to apoptotic cell death .

Antimicrobial Activity

Chromene derivatives have also been noted for their antimicrobial properties. For example, certain analogs have shown effectiveness against bacterial strains, indicating potential for development into antimicrobial agents .

Case Studies

  • Cytotoxicity Against Human Cancer Cell Lines :
    A recent study evaluated the cytotoxic effects of various chromene derivatives on human cancer cell lines including hepatocellular carcinoma (Huh7), colorectal adenocarcinoma (Caco2), and prostate adenocarcinoma (PC3). The results indicated significant reductions in cell viability at concentrations as low as 10 µM for certain derivatives .
  • Inhibition of Protein Kinases :
    Another investigation focused on the inhibitory effects of chromene derivatives on specific protein kinases related to cancer progression. The results showed that some compounds retained good residual activities at concentrations around 10 µM, suggesting their potential as therapeutic agents targeting kinase pathways .

Q & A

Q. What are the common synthetic routes for 2-amino-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile?

The compound is synthesized via two primary methods:

  • Three-component condensation : Combines aldehydes, malononitrile, and activated phenols (e.g., resorcinol derivatives) in solvents like ethanol or PEG-400 at elevated temperatures (80–100°C) without catalysts, yielding 2-amino-4H-chromene derivatives .
  • Benzylidenemalonitrile route : Reacts benzylidenemalonitrile derivatives with phenols under basic conditions (e.g., NaOH or piperidine) to form the chromene backbone . Key parameters include solvent polarity, reaction time (1–3 hours), and stoichiometric ratios of precursors .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

  • Single-crystal X-ray diffraction : Determines molecular conformation, bond angles, and hydrogen-bonding networks (e.g., N–H···N and C–H···π interactions in crystal packing) .
  • NMR/FT-IR : Confirms functional groups (e.g., amino, nitrile) and aromatic substitution patterns .
  • Mass spectrometry : Validates molecular weight and fragmentation pathways .

Q. What biological activities are reported for this compound class?

2-Amino-4H-chromene-3-carbonitriles exhibit:

  • Antimicrobial activity : Against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) via membrane disruption .
  • Antitumor effects : Inhibition of cancer cell proliferation (e.g., breast, colon) through apoptosis induction .
  • Antioxidant properties : Radical scavenging in DPPH assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Solvent selection : Polar aprotic solvents (e.g., PEG-400) enhance reaction rates by stabilizing intermediates .
  • Catalysts : Piperidine or K₂CO₃ accelerates cyclization by deprotonating intermediates .
  • Temperature control : Heating at 100°C for 60–90 minutes maximizes product formation while minimizing side reactions (e.g., hydrolysis of nitrile groups) .
  • Microwave-assisted synthesis : Reduces reaction time (<30 minutes) and improves yield by 15–20% compared to conventional heating .

Q. How can structural data (e.g., X-ray crystallography) inform bioactivity predictions?

  • Hydrogen-bonding networks : Influence solubility and binding to biological targets (e.g., enzyme active sites) .
  • Ring puckering parameters : Non-planar chromene rings (e.g., Cremer-Pople analysis) correlate with enhanced membrane permeability .
  • Substituent effects : Electron-withdrawing groups (e.g., -F, -NO₂) on the aryl ring improve antimicrobial potency by modulating electronic density .

Q. How to address contradictions in bioactivity data across studies?

  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and MIC thresholds (e.g., ≤50 µg/mL for antimicrobial activity) .
  • Purity validation : HPLC or TLC ensures ≥95% purity to exclude confounding effects from byproducts .
  • Structural analogs : Compare derivatives (e.g., 4-fluorophenyl vs. 4-chlorophenyl substituents) to identify SAR trends .

Q. What strategies enhance the solubility and bioavailability of this compound?

  • Derivatization : Introduce hydrophilic groups (e.g., -OH, -COOH) via oxidation or hydrolysis of the nitrile moiety .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve aqueous dispersibility .
  • Co-crystallization : Use co-formers (e.g., succinic acid) to modify crystal packing and dissolution rates .

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